Tivantinib - 905854-02-6

Tivantinib

Catalog Number: EVT-287546
CAS Number: 905854-02-6
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tivantinib, initially developed under the name ARQ 197, is a small-molecule kinase inhibitor with potential applications in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While originally investigated as a highly selective inhibitor of the c-MET receptor tyrosine kinase, recent research has challenged this selectivity, highlighting its interaction with other targets like tubulin and glycogen synthase kinase 3 (GSK3). [, , , , , , , ]

Molecular Structure Analysis
  • Microtubule Disruption: Tivantinib has been observed to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis, similar to the effects of vincristine, a known microtubule-targeting agent. [, , ] This effect appears independent of its interaction with c-MET. [, ]
  • GSK3 Inhibition: Chemical proteomics studies have identified GSK3α and GSK3β as novel targets of Tivantinib. [] Pharmacological inhibition or siRNA-mediated knockdown of both GSK3 isoforms induces apoptosis, suggesting their potential role in Tivantinib's anticancer activity. []
Applications
  • In vitro Studies: Tivantinib has been extensively used in in vitro studies to investigate its effects on cell viability, apoptosis, cell cycle progression, and migration in different cancer cell lines, including lung, liver, colorectal, and gastric cancer. [, , , , , , , , , , ]
  • Preclinical Models: Tivantinib's efficacy has been evaluated in preclinical animal models of various cancers, including lung, liver, and melanoma, both as a single agent and in combination with other therapies. [, , , ]
  • Drug Resistance Mechanisms: Investigating Tivantinib resistance mechanisms has revealed its susceptibility to ABCG2-mediated drug efflux, highlighting the importance of considering ABCG2 expression as a potential factor influencing treatment outcomes. []
Future Directions
  • Mechanism of Action Elucidation: Further research is needed to fully elucidate the complex mechanism of action of Tivantinib and clarify its interactions with various targets, including c-MET, tubulin, and GSK3. [, , , ]
  • Biomarker Validation: Validating biomarkers that can reliably predict Tivantinib response is crucial for identifying patient populations that are most likely to benefit from treatment. This includes further investigation of MET expression, as well as exploration of other potential biomarkers related to its various mechanisms of action. [, , , , , , ]
  • Drug Resistance Strategies: Developing strategies to overcome Tivantinib resistance, such as combination therapies or approaches to counteract ABCG2-mediated drug efflux, could potentially enhance its therapeutic efficacy. []
  • Off-Target Effects Investigation: A comprehensive evaluation of Tivantinib's off-target effects is crucial for understanding its safety profile and developing strategies to minimize potential adverse events. []

Properties

CAS Number

905854-02-6

Product Name

Tivantinib

IUPAC Name

(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1

InChI Key

UCEQXRCJXIVODC-PMACEKPBSA-N

SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

(-)-trans-3-(5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidin-2,5-dione
ARQ 197
ARQ-197
ARQ197
tivantini

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.